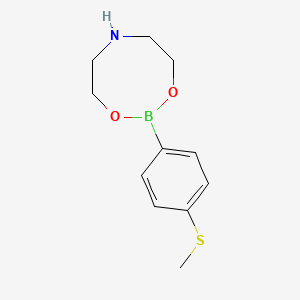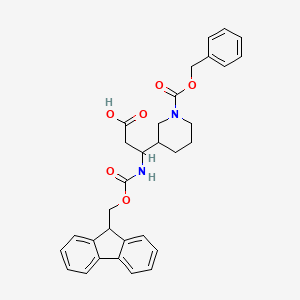
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid is a complex organic compound that features both Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carbobenzyloxy) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The protected amine is then subjected to cyclization to form the piperidine ring. This step may involve the use of various reagents and catalysts to facilitate the ring closure.
Introduction of the Cbz Group: The Cbz group is introduced to protect another amino group within the molecule. This is typically done by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Final Coupling: The final step involves coupling the protected piperidine derivative with propionic acid or its derivative to form the desired compound.
Industrial Production Methods
Industrial production of 3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Cbz protecting groups under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Cbz deprotection is done using hydrogenation or strong acids.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (hydroxybenzotriazole).
Major Products Formed
Deprotected Amines: Removal of Fmoc and Cbz groups yields free amines.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Scientific Research Applications
3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various biochemical studies.
Material Science: Utilized in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of 3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid is primarily related to its role as a protected amino acid derivative. The Fmoc and Cbz groups protect the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amines can participate in various biochemical reactions, including peptide bond formation and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: Similar in structure but with a nitrophenyl group instead of a piperidine ring.
3-N-(1’,8’-naphthalimido)propionic acid: Contains a naphthalimido group instead of the piperidine and Cbz groups.
Uniqueness
3-N-Fmoc-amino-3-(3’-Cbz)piperidine-propionic acid is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection for amino functionalities. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required.
Properties
CAS No. |
886362-38-5 |
|---|---|
Molecular Formula |
C31H32N2O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35) |
InChI Key |
OCLBGRYISKCTOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)

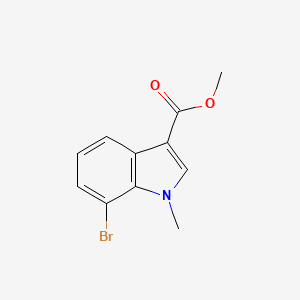

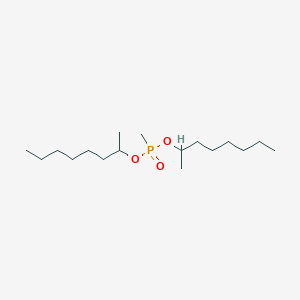

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)



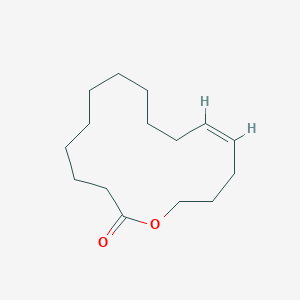
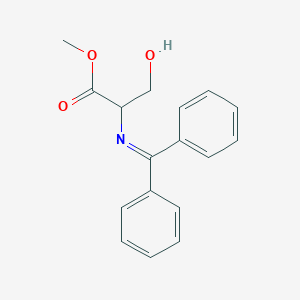
![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)
